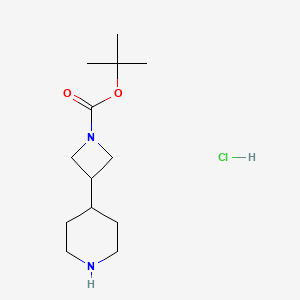![molecular formula C8H18N2 B14861152 (But-3-en-1-yl)[2-(dimethylamino)ethyl]amine](/img/structure/B14861152.png)
(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C8H18N2. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The structure of this compound includes a butenyl group and a dimethylaminoethyl group attached to the nitrogen atom, making it a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-1-yl)[2-(dimethylamino)ethyl]amine typically involves the reaction of but-3-en-1-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines with different degrees of substitution.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylamines.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)[2-(dimethylamino)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but contains an alcohol group instead of an amine.
N,N-Dimethylethylenediamine: Contains two amino groups and is used in similar applications.
Tris[2-(dimethylamino)ethyl]amine: A more complex amine with three dimethylaminoethyl groups.
Uniqueness
(But-3-en-1-yl)[2-(dimethylamino)ethyl]amine is unique due to the presence of both a butenyl group and a dimethylaminoethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-but-3-enyl-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-4-5-6-9-7-8-10(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
PDLWSHNUSPMABE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


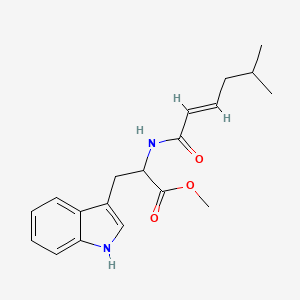
![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
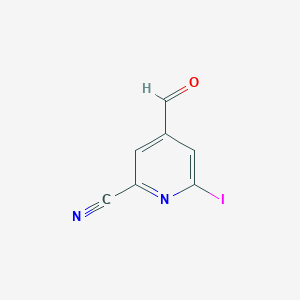
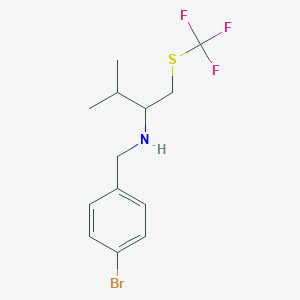
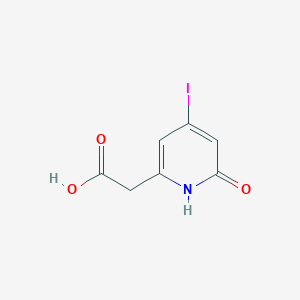
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)

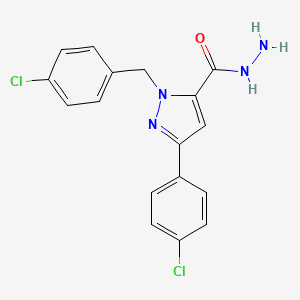
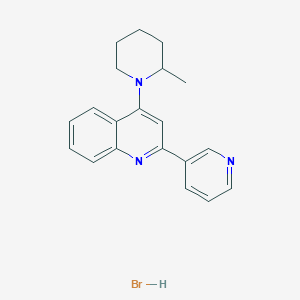
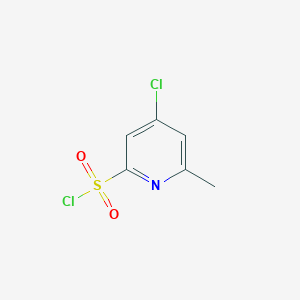
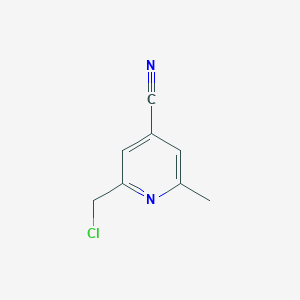
![(1S,4S,6R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B14861131.png)
